4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of 6-Methoxy[1,1’-biphenyl]-3-yl intermediate: This can be achieved through a Suzuki coupling reaction between 6-methoxyphenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the oxobutanoic acid moiety: The intermediate is then subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-Hydroxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized biphenyl compounds.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxobutanoic acid moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the oxobutanoic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)butanoic acid: Contains a methoxyphenyl group but lacks the biphenyl core, resulting in different reactivity and applications.
Uniqueness
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is unique due to the combination of the biphenyl core, methoxy group, and oxobutanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
408336-68-5 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-(4-methoxy-3-phenylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-16-9-7-13(15(18)8-10-17(19)20)11-14(16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,20) |
InChI Key |
TUYIIYPVZZDULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.